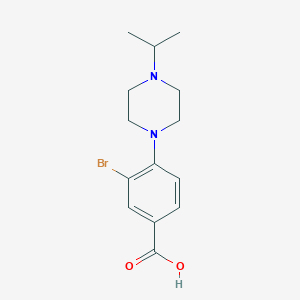
3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid is an organic compound with the molecular formula C14H19BrN2O2 and a molecular weight of 327.22 g/mol . This compound features a benzoic acid core substituted with a bromine atom and a piperazine ring, which is further substituted with an isopropyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid typically involves the following steps:
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution, where 4-isopropylpiperazine reacts with the brominated benzoic acid derivative under basic conditions, often using sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as the base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
化学反応の分析
Types of Reactions
3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines, thiols, or alkoxides replace the bromine atom to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines, thiols, or alkoxides in the presence of a base like NaOH or K2CO3.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with receptor sites, modulating their activity, while the bromine atom and benzoic acid core contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(4-Isopropylpiperazin-1-yl)benzoic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid: Substituted with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
3-Bromo-4-(4-phenylpiperazin-1-yl)benzoic acid: Contains a phenyl group, leading to different interactions with molecular targets.
Uniqueness
3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid is unique due to the combination of its bromine atom, isopropyl-substituted piperazine ring, and benzoic acid core. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.
特性
CAS番号 |
1131594-70-1 |
|---|---|
分子式 |
C14H19BrN2O2 |
分子量 |
327.22 g/mol |
IUPAC名 |
3-bromo-4-(4-propan-2-ylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C14H19BrN2O2/c1-10(2)16-5-7-17(8-6-16)13-4-3-11(14(18)19)9-12(13)15/h3-4,9-10H,5-8H2,1-2H3,(H,18,19) |
InChIキー |
PDGVVFFJSZSVPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


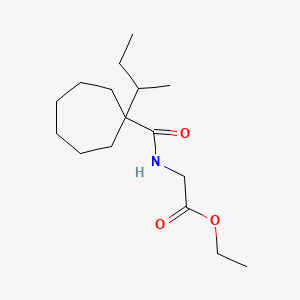
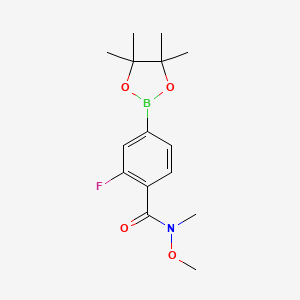
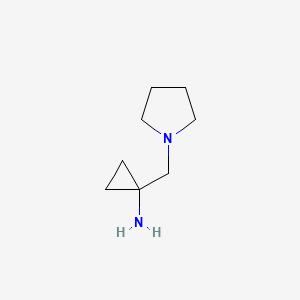
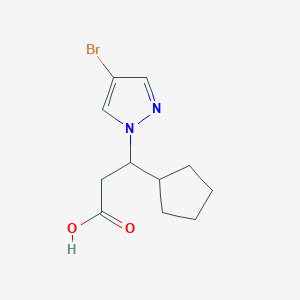
![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)
![4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)
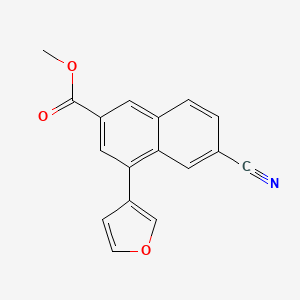
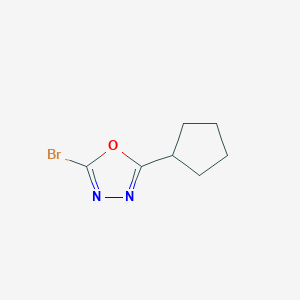
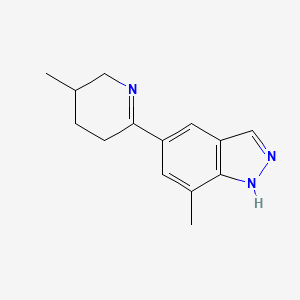
![[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B13926924.png)


![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)
![ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13926935.png)
